1-Isopropyl-1h-pyrazole-4,5-diamine

Lipophilicity Drug-likeness ADME prediction

1-Isopropyl-1H-pyrazole-4,5-diamine (CAS 155601-16-4) is a heterocyclic organic compound with the molecular formula C₆H₁₂N₄ and a molecular weight of 140.19 g/mol. It features a pyrazole ring substituted at the 1-position with an isopropyl group and at the 4- and 5-positions with primary amino groups.

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
CAS No. 155601-16-4
Cat. No. B12878712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-1h-pyrazole-4,5-diamine
CAS155601-16-4
Molecular FormulaC6H12N4
Molecular Weight140.19 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C(C=N1)N)N
InChIInChI=1S/C6H12N4/c1-4(2)10-6(8)5(7)3-9-10/h3-4H,7-8H2,1-2H3
InChIKeyDAWNEUSXWHZHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isopropyl-1H-pyrazole-4,5-diamine (CAS 155601-16-4): Technical Baseline for Scientific Procurement


1-Isopropyl-1H-pyrazole-4,5-diamine (CAS 155601-16-4) is a heterocyclic organic compound with the molecular formula C₆H₁₂N₄ and a molecular weight of 140.19 g/mol [1]. It features a pyrazole ring substituted at the 1-position with an isopropyl group and at the 4- and 5-positions with primary amino groups. The compound is a member of the 4,5-diaminopyrazole class, which serves as a key scaffold in oxidative hair dye formulations as a developer (primary intermediate) [2] and as a versatile building block in medicinal chemistry for constructing kinase-focused libraries [3]. Its computed XLogP3 of -0.1 indicates near-equal partitioning between aqueous and organic phases, distinguishing it from shorter-chain analogs [1].

Why 1-Isopropyl-1H-pyrazole-4,5-diamine Cannot Be Simply Replaced by Methyl or Ethyl Analogs


The 4,5-diaminopyrazole class is characterized by a high density of hydrogen-bond donors and acceptors that dominate physicochemical behavior; however, even a single methylene change at the N1 substituent measurably alters lipophilicity (XLogP3) and conformational flexibility (rotatable bond count), which in turn modulates solubility, membrane permeability, and coupling kinetics in oxidative dye systems [1]. The isopropyl substituent introduces a branched alkyl chain that is absent in 1-methyl and 1-ethyl analogs, creating a distinct steric environment around the reactive 4,5-diamino pharmacophore [2]. Generic substitution without considering these quantitative differences can lead to divergent color outcomes in dye formulations, altered pharmacokinetic profiles in medicinal chemistry campaigns, and unexpected reactivity in downstream synthetic transformations [3].

Quantitative Comparative Evidence for 1-Isopropyl-1H-pyrazole-4,5-diamine Versus Closest Analogs


XLogP3 Lipophilicity Gradient Across N1-Alkyl-4,5-diaminopyrazoles: Isopropyl Achieves Near-Neutral Partitioning

1-Isopropyl-1H-pyrazole-4,5-diamine exhibits a computed XLogP3 of -0.1, representing a shift of +0.7 log units relative to the 1-methyl analog (XLogP3 = -0.8) and +0.4 log units relative to the 1-ethyl analog (XLogP3 = -0.5) [1]. This near-neutral value places the isopropyl derivative in an optimal zone for balancing aqueous solubility and passive membrane permeability, a property not achieved by shorter-chain N1-alkyl congeners [2].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: Equivalent Donor/Acceptor Profile Across Analogs but Divergent Conformational Flexibility

All three N1-alkyl-4,5-diaminopyrazoles share an identical TPSA of 69.9 Ų, with 2 hydrogen bond donors and 3 hydrogen bond acceptors [1]. However, the isopropyl derivative possesses one rotatable bond (the isopropyl C-N linkage), while the methyl analog has zero rotatable bonds [2]. This single degree of rotational freedom allows the isopropyl group to adopt conformations that modulate steric accessibility to the diaminopyrazole core without altering the compound's fundamental hydrogen-bonding capacity—a distinction relevant to target binding and crystallization behavior [3].

Polar surface area Hydrogen bonding Conformational analysis

Regulatory-Cleared Cosmetic Use: Isopropyl-Substituted Diaminopyrazole Sulfate Listed as an EU-Compliant Hair Dye Ingredient

The sulfate salt of 1-isopropyl-1H-pyrazole-4,5-diamine (N-Isopropyl 4,5-diamino pyrazole sulfate, CAS 173994-78-0) is registered in the COSMILE Europe database with the function 'HAIR DYEING' and has been assessed under the EU Cosmetics Regulation [1]. This regulatory clearance provides a documented path for downstream formulation development that is not automatically transferable to non-isopropyl analogs without independent safety assessment. The sulfate salt form is employed as a developer (primary intermediate) in permanent oxidative hair dye systems where the color is formed through chemical reaction with couplers in the presence of an oxidizing agent, yielding a non-washable, permanent color [2].

Cosmetic regulation Hair dye EU compliance

One-Step Synthesis Protocol with Quantitative Yield: Documented Synthetic Accessibility

A 2023 Molbank publication reports a one-step synthesis protocol for 1-isopropyl-1H-pyrazole-4,5-diamine using adapted Vilsmeier conditions, achieving quantitative yield with full spectroscopic characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. While this protocol was specifically demonstrated for the isopropyl derivative, the general methodology is class-applicable. The detailed spectral reference data provided in this publication serve as a definitive identity confirmation resource for quality control, which is essential for procurement specifications [2].

Synthetic methodology Process chemistry Yield optimization

Commercial Purity Specifications: Technical Grade (90%) and Research Grade (95%) Availability

Commercial sources list 1-isopropyl-1H-pyrazole-4,5-diamine at two distinct purity tiers: technical grade at 90% and research grade at 95% [1]. The 1-methyl analog (as the sulfate salt) is offered at 97% purity by select vendors . The 5-percentage-point purity gap between research-grade isopropyl (95%) and the methyl sulfate (97%) may reflect differences in purification complexity arising from the increased steric bulk and conformational flexibility of the isopropyl group, which can complicate crystallization. For applications requiring >95% purity, users should verify lot-specific certificates of analysis.

Purity specification Procurement Quality control

Isomeric Distinction: 4,5-Diamino vs. 3,5-Diamino Regioisomer – Critical for Scaffold-Dependent Activity

1-Isopropyl-1H-pyrazole-4,5-diamine (4,5-diamino regioisomer) must be distinguished from its 3,5-diamino regioisomer (1-isopropyl-1H-pyrazole-3,5-diamine). The 4,5-diamino arrangement places both amino groups on adjacent ring carbons, creating a 1,2-diamine motif capable of chelating metal ions or forming cyclic derivatives (e.g., imidazoles, triazoles) upon condensation reactions [1]. In contrast, the 3,5-diamino isomer presents a 1,3-diamine arrangement that cannot engage in the same chelation or cyclization chemistry. This structural distinction is fundamental: the 4,5-diaminopyrazole scaffold has been specifically identified as a privileged fragment in kinase inhibitor design and as a pyrazole-diamine class of methionine aminopeptidase inhibitors [2].

Regioisomerism Scaffold specificity Biological activity

Recommended Application Scenarios for 1-Isopropyl-1H-pyrazole-4,5-diamine Based on Quantitative Evidence


Medicinal Chemistry Fragment Library Design Requiring Balanced logP (-0.1)

When constructing a fragment library targeting kinases, metalloenzymes, or protein-protein interaction interfaces, 1-isopropyl-1H-pyrazole-4,5-diamine offers a computed XLogP3 of -0.1—0.7 log units more lipophilic than the 1-methyl analog [1]. This near-neutral value positions it within the optimal range for fragment-based drug discovery (logP < 3), while its TPSA of 69.9 Ų and 2 HBD / 3 HBA profile satisfy lead-likeness criteria [2]. The compound is therefore suitable as a core scaffold for generating focused libraries where balanced solubility and permeability are pre-requisites. Its single rotatable bond provides sufficient conformational flexibility for induced-fit binding without incurring excessive entropic penalty [3].

Oxidative Hair Dye Formulation Development Under EU Cosmetic Regulation

For cosmetic R&D teams developing permanent oxidative hair dye products for the European market, the sulfate salt of 1-isopropyl-1H-pyrazole-4,5-diamine (N-Isopropyl 4,5-diamino pyrazole sulfate) has an established regulatory identity registered in the COSMILE Europe INCI database with the declared function 'HAIR DYEING' [4]. This regulatory anchor, combined with the compound's role as a developer (primary intermediate) that reacts with couplers to form permanent, non-washable color [5], makes it a viable candidate for formulation screening. The isopropyl group's steric and electronic profile may impart differentiated color tonal properties (e.g., blue or violet shades) compared to methyl or hydroxyethyl analogs, as suggested by patent disclosures on N1-substituent-dependent color outcomes [6].

Synthetic Methodology Development Leveraging 1,2-Diamine Reactivity

The 4,5-diamino substitution pattern creates a 1,2-diamine motif that is chemically distinct from the 3,5-diamino regioisomer [7]. This motif can undergo condensation with 1,2-dicarbonyl compounds to form pyrazolo-fused heterocycles (e.g., imidazoles, quinoxalines), cyclization with aldehydes to form imidazopyrazoles, or chelation with transition metals. The published one-step Vilsmeier synthesis protocol with quantitative yield and full spectroscopic characterization [8] provides a validated starting point for process chemistry optimization. Researchers should verify regioisomeric identity via InChIKey (DAWNEUSXWHZHRZ-UHFFFAOYSA-N) or NMR to ensure the correct 4,5-diamino isomer is being used [9].

Kinase or Metalloenzyme Inhibitor Screening Where Chelation Potential Is Desired

The 4,5-diaminopyrazole scaffold has been identified as a pyrazole-diamine inhibitor class with activity against methionine aminopeptidases, a metalloenzyme target [10]. The adjacent 1,2-diamine arrangement enables bidentate metal coordination, a feature absent in 3,5-diamino regioisomers. For screening campaigns targeting metalloenzymes (e.g., aminopeptidases, carbonic anhydrases, histone deacetylases), 1-isopropyl-1H-pyrazole-4,5-diamine provides a compact, fragment-sized chelating pharmacophore with a computed logP (-0.1) that supports cell permeability [1]. The isopropyl group offers a modest steric footprint that can probe shallow hydrophobic pockets adjacent to the catalytic metal center without the bulk of aryl or longer alkyl substituents.

Quote Request

Request a Quote for 1-Isopropyl-1h-pyrazole-4,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.